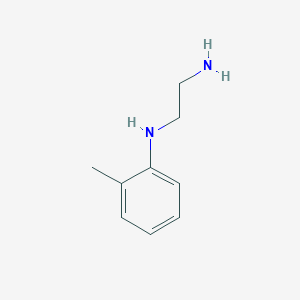

N-(o-Tolyl)ethylenediamine

Description

Properties

IUPAC Name |

N'-(2-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBASJHBBLIDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176090 | |

| Record name | N-(o-Tolyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21702-27-2 | |

| Record name | N1-(2-Methylphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21702-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(o-Tolyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(o-Tolyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-tolyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(o-Tolyl)ethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU3P89V5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Amination of o-Tolualdehyde

This method employs reductive amination to couple ethylenediamine with o-tolualdehyde, followed by hydrogenation.

- Step 1 : o-Tolualdehyde (1.0 equiv) is reacted with ethylenediamine (1.2 equiv) in methanol under reflux for 12 h.

- Step 2 : Sodium cyanoborohydride (1.5 equiv) is added to the imine intermediate, and the mixture is stirred at room temperature for 24 h.

- Step 3 : The product is purified via column chromatography (CH$$3$$OH/CH$$2$$Cl$$_2$$ = 1:9).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 36 h |

Nucleophilic Substitution with o-Tolyl Halides

This approach utilizes o-tolyl bromide or chloride for direct alkylation of ethylenediamine.

- Step 1 : Ethylenediamine (2.0 equiv) is dissolved in dry THF under argon.

- Step 2 : o-Tolyl bromide (1.0 equiv) is added dropwise, followed by K$$2$$CO$$3$$ (3.0 equiv).

- Step 3 : The mixture is refluxed for 48 h, filtered, and concentrated. The crude product is recrystallized from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 52% | |

| Purity (NMR) | >90% | |

| Reaction Temp | 80°C |

Buchwald-Hartwig Amination

A palladium-catalyzed coupling for aryl halides and amines, enabling high selectivity.

- Step 1 : o-Tolyl iodide (1.0 equiv), ethylenediamine (1.5 equiv), Pd(OAc)$$_2$$ (5 mol%), and Xantphos (10 mol%) are combined in toluene.

- Step 2 : The reaction is heated to 100°C for 24 h under argon.

- Step 3 : The product is isolated via extraction (EtOAc/H$$_2$$O) and vacuum distillation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75% | |

| Turnover Frequency | 8.2 h$$^{-1}$$ | |

| Catalyst Loading | 5 mol% Pd |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68 | >95 | Moderate | High |

| Nucleophilic Substitution | 52 | >90 | Low | Moderate |

| Buchwald-Hartwig | 75 | >98 | High | Low |

Critical Considerations

- Selectivity : Reductive amination minimizes over-alkylation but requires careful stoichiometry.

- Catalyst Cost : Buchwald-Hartwig offers higher yields but incurs elevated costs due to palladium catalysts.

- Purification : Column chromatography is essential for isolating the mono-alkylated product in all methods.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

N-(o-Tolyl)ethylenediamine acts as a polydentate ligand due to its two amine groups and aromatic ring. Key findings include:

-

Ru(II) Complexation : The compound forms stable octahedral complexes with Ru(II) in the presence of carbonyl ligands, as demonstrated in antimicrobial studies. Coordination occurs via the ethylenediamine nitrogen atoms and the o-tolyl ring’s electron-rich sites .

-

Lithium-Mediated Reactions : In Birch reductions, ethylenediamine derivatives coordinate lithium ions, facilitating electron transfer to aromatic substrates. This mechanism is critical in synthetic organic chemistry .

Table 1: Metal Complexation Reactions

Truce–Smiles Rearrangement

The o-tolyl group participates in base-mediated rearrangements:

-

Mechanism : Deprotonation of the methyl group by strong bases (e.g., KOtBu) initiates a radical or ionic pathway, leading to dihydroacridine derivatives .

-

Key Insight : Substituents on the nitrogen atom influence reaction feasibility. Secondary amines or labile N-groups enhance rearrangement efficiency .

Acid-Base Reactivity

The compound’s amine groups exhibit pH-dependent behavior:

-

pKa Values : Primary and secondary amines in ethylenediamine derivatives have pKa values ranging from 7.4–10.16, influencing protonation states in aqueous solutions .

-

CO₂ Capture : While not directly studied for this compound, analogous ethylenediamine derivatives react with CO₂ via zwitterionic intermediates, forming carbamates or carbamic acids .

Oxidation and Reduction

-

Oxidation : Potential oxidation of amine groups to nitroso or imine derivatives using agents like H₂O₂ or KMnO₄ (observed in related ethylenediamine compounds).

-

Reduction : Amine groups are stable under typical reducing conditions (e.g., LiAlH₄), but the aromatic ring may undergo catalytic hydrogenation .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

N-(o-Tolyl)ethylenediamine and its derivatives have shown potential in the development of antitumor agents. For instance, compounds containing the ethylenediamine scaffold have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the ethylenediamine structure can enhance biological activity, making it a valuable scaffold in drug design .

Chiral Ligands and Catalysts

Chiral 1,2-diamines, including N-(o-Tolyl)ethylenediamine, are essential in asymmetric synthesis as chiral ligands or catalysts. Their ability to facilitate stereoselective reactions has made them indispensable in synthesizing complex organic molecules . The compound's Lewis basic properties allow it to stabilize and activate organometallic reagents, further expanding its utility in synthetic chemistry .

Materials Science

Polymer Chemistry

N-(o-Tolyl)ethylenediamine is utilized in synthesizing polyzwitterions and other polymeric materials. These materials exhibit unique properties such as antifouling characteristics and responsiveness to pH changes, which are crucial for applications in nanomedicine and drug delivery systems . The ability to fine-tune the molecular structure of these polymers enhances their performance in biological environments.

Analytical Chemistry

Combinatorial Libraries

The compound is also significant in creating combinatorial libraries for drug discovery. Libraries based on ethylenediamine derivatives are prepared using solid-phase synthesis techniques, allowing for the rapid screening of biological activities against various disease models . This approach facilitates the identification of lead compounds with potential therapeutic effects.

Case Study 1: Antitumor Agents

A study explored the synthesis of N-(o-Tolyl)ethylenediamine derivatives and their cytotoxic effects on human cancer cell lines. The results demonstrated that specific modifications increased potency compared to standard treatments. This research highlights the compound's potential as a scaffold for developing new anticancer drugs.

Case Study 2: Chiral Catalysis

In a recent investigation, N-(o-Tolyl)ethylenediamine was employed as a chiral ligand in asymmetric synthesis reactions. The findings showed that using this compound significantly improved enantioselectivity compared to non-chiral counterparts, underscoring its importance in producing chiral molecules for pharmaceuticals .

Data Tables

Mechanism of Action

The mechanism of action of N-(o-Tolyl)ethylenediamine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. The pathways involved in its mechanism of action depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N,N'-Bis(o-vanillidene)ethylenediamine (CAS Not Provided)

- Structure : Schiff base formed by condensing ethylenediamine with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) .

- Key Features :

- Methoxy (-OCH₃) and hydroxyl (-OH) groups on aromatic rings enhance electron-donating capacity.

- Forms stable complexes with transition metals due to chelating ability.

- Applications : Used as a ligand in catalysis and materials science .

| Parameter | N,N'-Di(o-tolyl)ethylenediamine | N,N'-Bis(o-vanillidene)ethylenediamine |

|---|---|---|

| Substituents | o-Tolyl (hydrophobic) | o-Vanillin (polar, chelating) |

| Molecular Weight | 240.35 g/mol | 329.14 g/mol (C₁₈H₂₁N₂O₄) |

| Key Application | Ligand in coordination chemistry | Chelating agent for metal ions |

N-(1-Naphthyl)ethylenediamine (CAS 1465-25-4)

- Structure : Ethylenediamine substituted with a bulky 1-naphthyl group .

- Key Features :

- Applications : Analytical chemistry (e.g., pesticide residue analysis in food matrices) .

| Parameter | N,N'-Di(o-tolyl)ethylenediamine | N-(1-Naphthyl)ethylenediamine |

|---|---|---|

| Aromatic Substituent | o-Tolyl (moderate bulk) | 1-Naphthyl (high bulk) |

| Solubility | Low (hydrophobic) | Moderate (polar hydrochloride salt) |

| Key Application | Synthesis and catalysis | Spectrophotometric analysis |

N-Propyl Ethylenediamine (PSA)

- Structure : Ethylenediamine with a propyl group on one nitrogen atom .

- Key Features :

- Applications : Food safety testing (e.g., pesticide residue analysis in tea, milk) .

| Parameter | N,N'-Di(o-tolyl)ethylenediamine | N-Propyl Ethylenediamine (PSA) |

|---|---|---|

| Substituent Type | Aromatic | Alkyl (propyl) |

| Polarity | Hydrophobic | Polar |

| Key Application | Ligand design | Sample purification in analytics |

Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA) (CAS 60-00-4)

- Structure : Ethylenediamine core with four acetic acid groups .

- Key Features :

- Hexadentate ligand with strong chelating capacity for metal ions (e.g., Ca²⁺, Fe³⁺).

- High water solubility and low toxicity in regulated doses.

- Applications : Industrial chelator, food preservative, and antidote for metal poisoning .

| Parameter | N,N'-Di(o-tolyl)ethylenediamine | EDTA |

|---|---|---|

| Functional Groups | Aromatic | Carboxylate (-COOH) |

| Chelation Strength | Weak (monodentate) | Strong (hexadentate) |

| Key Application | Organic synthesis | Metal ion sequestration |

Biological Activity

N-(o-Tolyl)ethylenediamine, a derivative of ethylenediamine, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-(o-Tolyl)ethylenediamine is characterized by the presence of an o-tolyl group attached to an ethylenediamine backbone. This structural feature is crucial for its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of various ethylenediamine derivatives, including N-(o-Tolyl)ethylenediamine. For instance, research has shown significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(o-Tolyl)ethylenediamine | A549 (Lung Cancer) | 20 | Induction of apoptosis via mitochondrial pathways |

| MDA-MB-231 (Breast) | 15 | Cell cycle arrest in S phase | |

| PC3 (Prostate) | 30 | Loss of mitochondrial membrane potential |

These findings suggest that N-(o-Tolyl)ethylenediamine may induce apoptosis and disrupt cellular homeostasis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

N-(o-Tolyl)ethylenediamine has also demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit efficacy against bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent in clinical settings .

Case Studies

- Cytotoxicity in Cancer Treatment : A study evaluated the effects of N-(o-Tolyl)ethylenediamine on A549, MDA-MB-231, and PC3 cell lines. Results showed a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed that the compound caused cell cycle arrest and loss of mitochondrial membrane potential, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, N-(o-Tolyl)ethylenediamine was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its application as a novel antibiotic .

Q & A

Basic Research Questions

Q. What safety protocols and storage conditions are critical for handling N-(o-Tolyl)ethylenediamine in laboratory settings?

- Methodological Answer : Prioritize air-sensitive storage under inert gas (e.g., nitrogen) due to hygroscopicity and reactivity. Use corrosion-resistant containers (e.g., glass or HDPE) and avoid contact with oxidizing agents. Safety protocols should include PPE (gloves, goggles, lab coats) and fume hoods for ventilation. Regulatory guidelines from sources like RightAnswer Knowledge Solutions highlight acute exposure risks (e.g., skin burns, respiratory irritation), requiring immediate decontamination with water . For storage stability, conduct periodic pH and UV-Vis stability checks to detect decomposition .

Q. How can spectrophotometric methods be optimized to quantify N-(o-Tolyl)ethylenediamine in aqueous solutions?

- Methodological Answer : Adapt protocols from structurally similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride, which is used as a coupling agent in nitrite and thiol analysis. Prepare a calibration curve using serial dilutions (0.1–10 mM) in deionized water. Measure absorbance at 540 nm (visible range) after derivatization with sulfanilamide under acidic conditions. Validate with spike-recovery tests in matrices (e.g., saline buffers) to assess interference .

Q. What thermodynamic properties of N-(o-Tolyl)ethylenediamine are essential for reaction design, and how are they measured?

- Methodological Answer : Key properties include enthalpy of formation (ΔHf), heat capacity (Cp), and vapor pressure. Use differential scanning calorimetry (DSC) for ΔHf and Cp measurements, referencing NIST’s ethylenediamine data as a baseline . Gas-phase thermochemistry can be inferred via mass spectrometry coupled with ionization energy adjustments for the o-Tolyl substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in CO₂ adsorption capacities reported for N-(o-Tolyl)ethylenediamine-functionalized metal-organic frameworks (MOFs)?

- Methodological Answer : Discrepancies often arise from variations in MOF activation (e.g., solvent removal) or diamine grafting density. Standardize synthesis by:

- Step 1 : Activate MOFs (e.g., Mg₂(dobpdc)) at 150°C under vacuum for 24 hours to ensure pore accessibility.

- Step 2 : Quantify diamine loading via TGA-MS to correlate adsorption capacity with functionalization efficiency.

- Step 3 : Perform CO₂ isotherm measurements at 25°C and 1 bar, comparing results with controlled humidity conditions to assess water co-adsorption effects .

Q. What experimental strategies are effective in elucidating the aerobic biodegradation pathways of N-(o-Tolyl)ethylenediamine in hypersaline environments?

- Methodological Answer :

- Design : Use hypersaline wastewater simulants (e.g., 15% NaCl) inoculated with halophilic microbial consortia. Monitor degradation via LC-MS/MS to detect intermediates (e.g., toluidine derivatives).

- Controls : Include abiotic samples (autoclaved) to distinguish microbial vs. chemical degradation.

- Kinetics : Fit first-order decay models to quantify half-life (t₁/₂) under varying pH (6–9) and temperature (20–40°C) conditions, referencing methods from Thermo Scientific’s studies on hydroxyethyl-ethylenediamine .

Q. How can synthetic routes for N-(o-Tolyl)ethylenediamine be optimized to minimize byproducts like polymeric residues?

- Methodological Answer :

- Route 1 : Condense o-toluidine with 1,2-dibromoethane in ethanol/water (3:1) at 60°C for 8 hours. Use excess NaHCO₃ to neutralize HBr and prevent polymerization.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to isolate the monomer. Validate purity via ¹H NMR (absence of broad peaks at δ 1.5–2.5 ppm indicates minimal oligomers).

- Yield Improvement : Replace dibromoethane with epichlorohydrin for milder reaction conditions, reducing side reactions .

Key Notes

- Contradiction Management : Conflicting CO₂ adsorption data may stem from incomplete MOF activation. Standardize pre-treatment protocols and validate via BET surface area analysis.

- Advanced Synthesis : Silane-modified derivatives (e.g., N-[3-(Trimethoxysilyl)propyl]ethylenediamine) require anhydrous conditions to prevent premature hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.